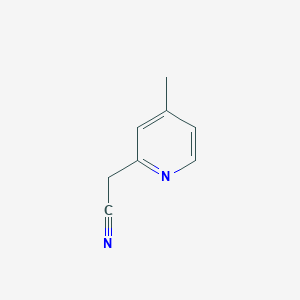

2-(4-Methylpyridin-2-yl)acetonitrile

Descripción general

Descripción

“2-(4-Methylpyridin-2-yl)acetonitrile” is a chemical compound with the CAS Number 38746-50-8 . It has a molecular weight of 132.16 . The IUPAC name for this compound is (4-methyl-2-pyridinyl)acetonitrile .

Molecular Structure Analysis

The InChI code for “2-(4-Methylpyridin-2-yl)acetonitrile” is 1S/C8H8N2/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2H2,1H3 . This indicates that the compound has a pyridine ring with a methyl group and an acetonitrile group attached.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methylpyridin-2-yl)acetonitrile” include a molecular weight of 132.16 . Unfortunately, specific details such as boiling point, melting point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación

Intramolecular Interactions and Catalysis

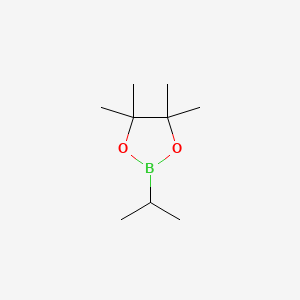

Research on related methylpyridine compounds has shown their role in forming intramolecular bonds and rings, influencing reactivity towards various molecules. For instance, the formation of 2-borylmethylpyridines through the deprotonation of methylpyridines and subsequent treatment shows the potential for creating compounds with unique bonding structures, affecting their reactivity and applications in catalysis and material science (Körte et al., 2015).

Photocatalysis

Studies on photocatalytic oxidation using titanium dioxide (TiO2) particles highlight the potential of methylpyridine isomers, including compounds similar to 2-(4-Methylpyridin-2-yl)acetonitrile, in environmental and synthetic chemistry applications. These compounds can undergo photocatalytic reactions, leading to the production of various pyridinecarboxaldehyde isomers, which are valuable in synthetic organic chemistry (Ohno et al., 2005).

Synthetic Methods

Research also demonstrates the utility of methylpyridine compounds in synthesizing N-oxides, showcasing the versatility of these compounds in creating a wide range of chemically significant products. An example includes the oxidation of pyridine and its derivatives to N-oxides using trichloroisocyanuric acid, highlighting efficient pathways for synthesizing chemically important derivatives (Ping, 2003).

Ligand Chemistry and Coordination Complexes

The study of novel oxygen-bridged dinuclear complexes containing related ligands showcases the potential of methylpyridine derivatives in forming complex structures with metal ions. These structures are of interest for their magnetic, catalytic, and optical properties, relevant in materials science and catalysis (Kitanovski et al., 2006).

Chemical Reactions and Mechanisms

Research into the charge transfer reactions of compounds like 2-amino-4-methylpyridine with electron acceptors expands our understanding of molecular interactions and the development of sensors or materials based on charge transfer complexes (Al-Ahmary et al., 2016).

Propiedades

IUPAC Name |

2-(4-methylpyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGDUGKVESUBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510487 | |

| Record name | (4-Methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpyridin-2-yl)acetonitrile | |

CAS RN |

38746-50-8 | |

| Record name | (4-Methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)

![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)